2-Borono-5-methoxybenzoic acid

Vue d'ensemble

Description

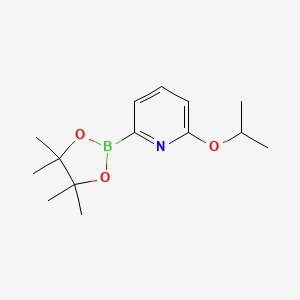

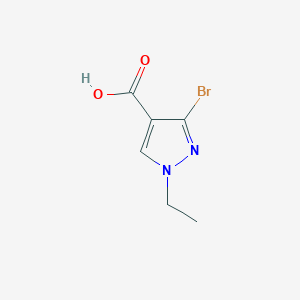

“2-Borono-5-methoxybenzoic acid” is a benzoic acid derivative . It has a linear formula of BrC6H3(OCH3)CO2H . Its molecular weight is 231.04 .

Synthesis Analysis

The synthesis of 2-Borono-5-methoxybenzoic acid has been reported . It is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .Molecular Structure Analysis

The molecular formula of 2-Borono-5-methoxybenzoic acid is C8H7BrO3 . The average mass is 231.043 Da and the monoisotopic mass is 229.957855 Da .Chemical Reactions Analysis

2-Borono-5-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .Physical And Chemical Properties Analysis

2-Borono-5-methoxybenzoic acid is a solid substance . It has a melting point of 157-159 °C (lit.) .Applications De Recherche Scientifique

Urolithin Derivatives Synthesis

2-Bromo-5-methoxybenzoic acid serves as a valuable precursor in the synthesis of urolithin derivatives. Urolithins are bioactive compounds formed from ellagic acid, which is commonly found in fruits like pomegranates and berries. These derivatives exhibit antioxidant, anti-inflammatory, and potential anticancer properties. Researchers have utilized 2-bromo-5-methoxybenzoic acid as a starting material to access urolithin analogs with modified structures and enhanced biological activities .

Substituted Aminobenzacridines

In organic synthesis, 2-bromo-5-methoxybenzoic acid participates in the construction of substituted aminobenzacridines. These heterocyclic compounds have diverse applications, including as fluorescent dyes, antimicrobial agents, and potential drug candidates. The introduction of the bromo-methoxybenzoic moiety allows for further functionalization and tailoring of the aminobenzacridine scaffold .

8-Chloro-2-Methoxydibenzo[b,f]thiepin-10(11H)-one and Its Derivatives

Researchers have employed 2-bromo-5-methoxybenzoic acid in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative. These compounds belong to the dibenzo[b,f]thiepin class and have been investigated for their potential as antipsychotic agents. Their unique structure combines benzothiophene and dibenzothiepin motifs, making them interesting targets for medicinal chemistry studies .

Isoindolinone Derivatives

Isoindolinones are heterocyclic compounds with diverse biological activities. By reacting 2-bromo-5-methoxybenzoic acid with appropriate reagents, researchers have synthesized isoindolinone derivatives. These compounds find applications in areas such as organic electronics, materials science, and drug discovery. Their rigid and planar structures make them useful building blocks for designing functional materials .

Other Synthetic Routes and Modifications

Beyond the specific applications mentioned above, 2-bromo-5-methoxybenzoic acid serves as a versatile intermediate in various synthetic routes. Researchers have used it to access other functionalized benzoic acid derivatives, including those with different substituents or extended aromatic systems. These modifications allow for fine-tuning of properties and exploration of novel chemical space .

Safety Considerations

While working with 2-bromo-5-methoxybenzoic acid, researchers should handle it as a combustible solid (Storage Class 11) and take appropriate safety precautions. Eye protection, gloves, and proper ventilation are recommended. The compound has a melting point of 157-159°C .

Safety and Hazards

The safety data sheet for 2-Borono-5-methoxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

Mécanisme D'action

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is likely that the compound affects multiple pathways, given its potential interactions with various targets

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action . More research is needed in this area.

Result of Action

Given the lack of information about its primary targets and mode of action, the specific results of its action remain unclear .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 2-Borono-5-methoxybenzoic acid interacts with its targets and exerts its effects . .

Propriétés

IUPAC Name |

2-borono-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVDQPLVKWPORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Borono-5-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)

![[(2S,5R)-5-aminooxan-2-yl]methanol](/img/structure/B3238061.png)

![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)

![(3Z)-1H-indole-2,3-dione [(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazone](/img/structure/B3238125.png)